Dimethyl (2-oxoheptyl)phosphonate

Catalog No.
S708814
CAS No.
36969-89-8
M.F
C9H19O4P
M. Wt
222.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (2-oxoheptyl)phosphonate

CAS Number

36969-89-8

Product Name

Dimethyl (2-oxoheptyl)phosphonate

IUPAC Name

1-dimethoxyphosphorylheptan-2-one

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

InChI

InChI=1S/C9H19O4P/c1-4-5-6-7-9(10)8-14(11,12-2)13-3/h4-8H2,1-3H3

InChI Key

LQZCYXCHWNQBKX-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CP(=O)(OC)OC

Synonyms

P-(2-Oxoheptyl)-phosphonic Acid Dimethyl Ester; (2-Oxoheptyl)phosphonic Acid Dimethyl Ester; Dimethyl (Hexanoylmethyl)phosphonate; Dimethyl 2-Oxoheptanephosphonate; Dimethyl 2-Oxoheptylphosphate; Dimethyl β-Oxoheptylphosphonate

Canonical SMILES

CCCCCC(=O)CP(=O)(OC)OC

Key Intermediate in Prostaglandin Synthesis:

Dimethyl (2-oxoheptyl)phosphonate serves as a key intermediate in the laboratory synthesis of various prostaglandins. Prostaglandins are a group of naturally occurring lipid mediators involved in diverse physiological processes, including:

  • Inflammation
  • Blood clotting
  • Smooth muscle contraction
  • Uterine function

Researchers utilize dimethyl (2-oxoheptyl)phosphonate as a building block to create specific prostaglandins for further study in various scientific fields, such as:

  • Understanding the mechanisms of prostaglandin-related diseases
  • Developing new therapeutic drugs targeting prostaglandin pathways

Source

Potential Applications in Other Areas:

While research on dimethyl (2-oxoheptyl)phosphonate primarily focuses on its role in prostaglandin synthesis, there is ongoing exploration of its potential applications in other areas. These include:

  • Development of novel materials with specific properties due to the molecule's unique chemical structure.
  • Investigation of its biological activity beyond prostaglandin synthesis, although this area requires further research.

Dimethyl (2-oxoheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H19O4P. It is characterized by a phosphonate group attached to a heptyl chain with a carbonyl functional group. This compound is notable for its potential applications in various fields, including organic synthesis and biological research. It is often used as a building block in the synthesis of more complex molecules due to its reactivity and functional groups.

Typical of phosphonates, such as:

  • Nucleophilic Substitution: The phosphonate group can undergo nucleophilic attack, leading to the formation of new carbon-phosphorus bonds.
  • Hydrolysis: In aqueous environments, it can hydrolyze to form the corresponding phosphonic acid.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Dimethyl (2-oxoheptyl)phosphonate can be synthesized through several methods:

  • Phosphorylation Reaction: The reaction of heptanone with dimethyl phosphite under acidic conditions can yield dimethyl (2-oxoheptyl)phosphonate.
  • Direct Esterification: Reacting heptan-2-one with phosphorus oxychloride followed by treatment with methanol can also produce this compound.
  • Transesterification: Using dimethyl phosphite and heptan-2-one in the presence of a catalyst leads to the desired product.

These methods highlight its accessibility for laboratory synthesis and industrial applications .

Dimethyl (2-oxoheptyl)phosphonate has several applications:

  • Intermediate in Organic Synthesis: It serves as a versatile building block for synthesizing various organic compounds.
  • Potential Agrochemical: Its properties may allow it to function as a precursor for pesticides or herbicides.
  • Research Tool: Used in biochemical studies to explore enzyme interactions and mechanisms .

Interaction studies involving dimethyl (2-oxoheptyl)phosphonate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its potential role in drug design and development. Specific interactions may include:

  • Enzyme Inhibition: Investigating how it affects enzyme activity could provide insights into its medicinal properties.
  • Binding Studies: Analyzing its binding affinity to various biological targets can help elucidate its mechanism of action .

Dimethyl (2-oxoheptyl)phosphonate is related to several other organophosphorus compounds. A comparison highlights its unique features:

Compound NameMolecular FormulaUnique Features
Dimethyl methylphosphonateC3H9O4PCommonly used as a pesticide precursor
Diethyl (2-oxoheptyl)phosphonateC11H23O4PLarger ethyl groups increase lipophilicity
Dimethyl phenylphosphonateC9H11O4PAromatic ring influences reactivity
Dimethyl (3-oxobutyl)phosphonateC7H15O4PShorter carbon chain alters biological activity

Dimethyl (2-oxoheptyl)phosphonate's unique heptyl chain and carbonyl group contribute to its distinct reactivity and potential applications compared to these similar compounds .

Chronological Research Milestones

The discovery of dimethyl (2-oxoheptyl)phosphonate is rooted in the broader context of phosphonate chemistry. The Horner-Wadsworth-Emmons reaction, first reported in 1958 by Leopold Horner and later refined by Wadsworth and Emmons in the 1960s, established phosphonates as superior alternatives to Wittig reagents due to their ease of purification and reduced basicity. The specific synthesis of dimethyl (2-oxoheptyl)phosphonate emerged as part of efforts to optimize β-ketophosphonates for alkene formation.

Key milestones include:

  • 1973: Alkylation of β-keto phosphonate dianions enabled the versatile synthesis of dimethyl (2-oxoalkyl)phosphonates, including dimethyl (2-oxoheptyl)phosphonate.
  • 1998: Advancements in solvent-free HWE reactions highlighted the compound’s role in synthesizing glycosides and pharmaceuticals.
  • 2020: Application in prostaglandin analogue synthesis demonstrated its utility in constructing bicyclo[3.3.0]octene scaffolds, critical for bioactive molecule development.

Paradigm Shifts in Phosphonate Research

The transition from Wittig to HWE reagents marked a significant shift, driven by the need for milder reaction conditions and easier byproduct removal. Dimethyl (2-oxoheptyl)phosphonate exemplifies this shift, as its phosphate byproducts are water-soluble, simplifying purification. Another paradigm shift involved the integration of phosphonates into medicinal chemistry, particularly for anti-inflammatory and anticancer agents.

Comparative Historical Analysis with Related β-Ketophosphonates

β-Ketophosphonates vary in alkyl chain length and substituents, influencing their reactivity and applications. For example:

CompoundStructureKey ApplicationsReactivity Notes
Dimethyl (2-oxoheptyl)phosphonateC₉H₁₉O₄PProstaglandin synthesis, Caffeic acid derivativesHigh E-selectivity in HWE
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonateC₁₁H₂₃O₄PSpecialty polymersSteric hindrance reduces yield
Bicyclo[3.3.0]octene-linked β-ketophosphonatesComplex scaffoldsAnticancer agentsRequires anhydride intermediates

The extended alkyl chain in dimethyl (2-oxoheptyl)phosphonate enhances its solubility in organic solvents, making it preferable for large-scale syntheses.

Evolution of Synthetic Methodologies

Early syntheses relied on diethyl phosphorochloridite reacting with enolates, but modern methods prioritize efficiency and scalability:

  • Alkylation of Dianions: Treatment of β-keto phosphonates with strong bases (e.g., LDA) followed by alkylation.
  • Anhydride Route: Reaction of internal anhydrides with dimethyl methanephosphonate to form carboxy β-ketophosphonates.
  • Vacuum Distillation: Key purification step to isolate the compound as a clear, colorless liquid.

Classical Synthetic Routes

Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction represents one of the most fundamental transformations in organophosphorus chemistry and has been extensively employed for the synthesis of dimethyl (2-oxoheptyl)phosphonate and related compounds [1] [2]. This classical approach involves the nucleophilic attack of trialkyl phosphites on alkyl halides to generate the corresponding phosphonates through a well-documented mechanism [3].

The reaction proceeds through the initial formation of a phosphonium salt intermediate, followed by nucleophilic displacement to yield the desired phosphonate product [1]. For dimethyl (2-oxoheptyl)phosphonate synthesis, the conventional Arbuzov protocol typically requires elevated temperatures ranging from 150-200°C and reaction times of 6-24 hours [4]. The mechanistic pathway involves the sequential formation of a phosphonium intermediate and subsequent elimination, which has been thoroughly characterized through kinetic and spectroscopic studies [2].

Recent developments in radical Arbuzov chemistry have introduced photoredox-catalyzed alternatives that operate under significantly milder conditions [2]. These radical phosphonylation reagents, including 9-fluorenyl ortho-phenylene phosphite and benzhydryl ortho-phenylene phosphite, enable room temperature synthesis with excellent functional group tolerance [2]. The photoredox-catalyzed approach exhibits remarkable substrate scope, accommodating primary, secondary, and tertiary alkyl bromides and iodides while maintaining satisfactory yields [2].

Direct Phosphorylation Methods

Direct phosphorylation methodologies encompass several distinct approaches for constructing carbon-phosphorus bonds in dimethyl (2-oxoheptyl)phosphonate synthesis [5] [6]. The hydrophosphonylation of carbonyl compounds represents a particularly atom-economical strategy, utilizing dialkyl phosphites in the presence of various catalytic systems [7].

Base-catalyzed hydrophosphonylation reactions typically employ potassium phosphate or other inorganic bases to facilitate the addition of dialkyl phosphites to aldehydes and ketones [8]. These reactions demonstrate excellent atom economy and proceed through the formation of alpha-hydroxyphosphonate intermediates, which can be subsequently oxidized to yield the desired ketophosphonate products [7]. The reaction conditions are generally mild, operating at temperatures between 0-80°C with reaction times ranging from 1-8 hours [8].

Acid-catalyzed variants utilize Lewis acids or Brønsted acids to activate the carbonyl electrophile toward nucleophilic attack by the phosphite reagent [7]. These methodologies often require elevated temperatures of 80-120°C and extended reaction times of 4-18 hours, but offer complementary reactivity patterns compared to base-catalyzed systems [6]. The mechanistic pathway involves the formation of a phosphonium intermediate followed by proton transfer and elimination processes [9].

Metal-catalyzed direct phosphorylation has emerged as a powerful alternative, employing transition metal complexes to facilitate phosphorus-oxygen bond formation [9]. Hypophosphorous acid and its derivatives can undergo transfer hydrogenation processes in the presence of metal catalysts, generating highly reactive phosphinidene oxide intermediates that react with alcohols to form phosphonate monoesters [9].

Comparative Efficacy of Traditional Pathways

Synthesis MethodTemperature Range (°C)Typical Yield (%)Reaction TimeSubstrate ToleranceMain Advantages
Arbuzov Reaction150-20070-906-24 hoursPrimary alkyl halides mainlyWell-established protocol
Direct Phosphorylation - Metal Catalyzed25-9065-852-12 hoursPrimary, secondary halidesMild conditions, functional group tolerance
Direct Phosphorylation - Acid Catalyzed80-12060-804-18 hoursAldehydes, ketonesGood atom economy
Phosphite-Carbonyl Addition0-8075-951-8 hoursAldehydes, ketonesHigh stereoselectivity possible

The comparative analysis of traditional synthetic pathways reveals distinct advantages and limitations for each approach [4]. The Arbuzov reaction demonstrates excellent scalability and industrial applicability but requires harsh thermal conditions that may limit functional group compatibility [1] [3]. Direct phosphorylation methods offer superior atom economy and milder reaction conditions, making them particularly attractive for complex substrate synthesis [9] [8].

Kinetic studies indicate that base-catalyzed hydrophosphonylation exhibits the fastest reaction rates, with complete conversion often achieved within minutes under optimized conditions [8]. The pseudo-first-order kinetics observed in these systems demonstrate excellent predictability and control over reaction outcomes [10]. Conversely, the Arbuzov reaction typically follows second-order kinetics with significant temperature dependence, requiring careful optimization of reaction parameters [4].

Modern Synthetic Strategies

Metal-Catalyzed Coupling Approaches

Contemporary metal-catalyzed methodologies have revolutionized the synthesis of dimethyl (2-oxoheptyl)phosphonate through the development of highly efficient coupling protocols [11] [12] [13]. Palladium-catalyzed hydrophosphorylation represents a particularly significant advancement, enabling the direct addition of hydrogen-phosphonates to alkenes and alkynes under mild conditions [14].

The palladium-catalyzed system employs bis(diphenylphosphino)propane as the optimal ligand, facilitating the addition of dialkyl phosphites to various unsaturated substrates [14]. Mechanistic investigations reveal that the reaction proceeds through hydropalladation followed by reductive elimination, generating the desired phosphonate products with excellent regioselectivity [14]. The catalytic system demonstrates remarkable substrate scope, accommodating both aromatic and aliphatic alkynes with diverse functional groups [14].

Copper-catalyzed phosphorylation protocols have emerged as complementary methodologies, particularly for the functionalization of terminal alkynes [12] [13]. The copper-catalyzed system operates through the formation of superoxocopper complexes and subsequent phosphonate migration, enabling carbon-phosphorus bond formation with activation barriers as low as 1.8 kcal/mol [12]. These systems demonstrate exceptional efficiency under aerobic conditions, utilizing atmospheric oxygen as the terminal oxidant [13].

Silver-mediated direct phosphorylation has been developed for specialized applications, particularly in the functionalization of heterocyclic compounds [5]. The silver-catalyzed system operates through radical addition mechanisms, enabling regioselective carbon-hydrogen bond functionalization with hydrogen-phosphonates under mild conditions [5]. The photoinduced palladium-catalyzed generation of phosphorus radicals represents a significant breakthrough, utilizing readily available chloro-phosphine oxides and chloro-phosphates as precursors [11].

Catalyst SystemReaction TypeSubstrate ScopeTypical Yield (%)Reaction ConditionsKey Features
Palladium/dpppHydrophosphorylationAlkynes, alkenes80-9590°C, 6-12hHigh regioselectivity
Copper/ZnO NanoparticlesOxyphosphorylationAlkenes, alkynes70-90Air, RT-90°CLigand-free, air stable
Iron/Copper BimetallicDomino CouplingCinnamates, alkenes65-85O₂, 90°C, 24hGram-scale capability
Silver-mediated RadicalC-H PhosphorylationBODIPY compounds75-90RT, visible lightPhoto-induced radical

One-Pot Synthesis Methodologies

One-pot synthetic strategies have gained considerable attention for their efficiency in constructing complex phosphonate frameworks through sequential transformations [15] [16]. The development of multicomponent reactions enables the simultaneous formation of multiple bonds, significantly reducing the number of synthetic steps required for dimethyl (2-oxoheptyl)phosphonate preparation [17].

Bimetallic catalytic systems employing iron and copper catalysts have demonstrated exceptional performance in domino reactions for ketophosphonate synthesis [16]. These systems operate through sequential oxidative functionalization and phosphorylation processes, enabling the direct conversion of alkenes to beta-ketophosphonates in a single synthetic operation [16]. The reaction mechanism involves the formation of iron-copper intermediates that facilitate both carbon-carbon and carbon-phosphorus bond formation [16].

Three-component coupling reactions have been extensively developed for phosphonate synthesis, incorporating aldehydes, phosphites, and various nucleophiles in a single transformation [17]. These methodologies typically employ activated acetylenes as coupling partners, with the reactions proceeding under solvent-free conditions at elevated temperatures [17]. The one-pot approach eliminates the need for intermediate isolation and purification, significantly improving overall synthetic efficiency [17].

The selective substitution of phosphoryl chloride with organometallic reagents represents another important one-pot methodology [15]. This approach enables the direct synthesis of both phosphinates and phosphonates through controlled addition of Grignard or organozinc reagents, followed by alcoholysis [15]. The method demonstrates excellent chemoselectivity and can be scaled to gram quantities with consistent yields [15].

Regioselective Functionalization Strategies

Regioselective functionalization strategies focus on the precise control of substitution patterns in dimethyl (2-oxoheptyl)phosphonate synthesis [18] [19]. The development of stereoselective methodologies has enabled the preparation of enantiomerically enriched phosphonates through asymmetric catalysis and chiral auxiliary approaches [7].

Vinylphosphonates bearing leaving groups in specific positions have been employed to achieve regioselective cycloaddition reactions [18] [19]. The use of bromine or dialkylamino groups in alpha or beta positions enables the controlled formation of substituted isoxazoles and oxadiazole-derived phosphonates with yields ranging from 47-80% [18] [19]. These methodologies demonstrate excellent functional group tolerance and provide access to conformationally restricted phosphonate analogs [19].

The development of regioselective hydrophosphorylation protocols has been achieved through careful ligand design and catalyst optimization [20]. Solvent-free base-controlled addition reactions of hydrogen-phosphonates to alpha-trifluoromethyl styrenes demonstrate exceptional regioselectivity while maintaining mild reaction conditions [20]. These transformations proceed smoothly at room temperature within 2 hours, affording structurally diverse beta-trifluoromethyl-containing phosphonates [20].

Mechanistic studies of regioselective functionalization reveal the critical role of substrate electronic properties and steric factors in determining reaction outcomes [18]. The equilibration of intermediates during the reaction process influences the final stereochemical outcome, with kinetic versus thermodynamic control determining product distributions [21] [22].

Green Chemistry Approaches

Solvent-Free Reaction Systems

Solvent-free synthetic methodologies represent a paradigm shift toward environmentally sustainable phosphonate synthesis [23] [8] [24]. These approaches eliminate the need for organic solvents while often providing enhanced reaction rates and simplified workup procedures [8]. The development of solvent-free protocols for dimethyl (2-oxoheptyl)phosphonate synthesis has demonstrated remarkable efficiency and environmental benefits [20] [8].

Potassium phosphate has emerged as an exceptionally effective catalyst for solvent-free hydrophosphonylation reactions [8]. The base-catalyzed addition of diethyl phosphite to aldehydes proceeds rapidly at ambient temperature, with reaction completion typically observed within 5-30 minutes [8]. The exothermic nature of these transformations provides the necessary activation energy, eliminating the requirement for external heating in many cases [8].

The mechanistic pathway of solvent-free reactions involves the formation of highly reactive phosphonate anions that undergo rapid nucleophilic addition to activated carbonyl compounds [8]. The absence of solvent facilitates intimate contact between reactants, significantly accelerating reaction kinetics compared to solution-phase processes [20]. Optimization studies reveal that catalyst loadings as low as 5 mol% are sufficient to achieve quantitative conversion with excellent product purity [8].

Ultrasound-promoted solvent-free synthesis has been developed as an alternative activation method for phosphonate formation [24]. The application of ultrasonic irradiation at 75°C enables the efficient synthesis of alpha-ureidophosphonates through three-component coupling reactions [24]. These transformations proceed within 15-30 minutes, providing excellent yields while maintaining catalyst-free conditions [24].

Green MethodCatalyst/ConditionsTemperature (°C)Reaction TimeYield Range (%)Environmental BenefitsAtom Economy
Solvent-Free SynthesisK₃PO₄ (5-20 mol%)25-755-30 minutes85-98No organic solventsExcellent
Microwave-AssistedVarious IL catalysts80-1505-55 minutes70-95Energy efficient heatingGood
Ultrasound-PromotedCatalyst-free7515-30 minutes80-95Reduced reaction timesExcellent
Ionic Liquid CatalysisCholine/TMG cations25-502-24 hours75-90Recyclable catalystsGood

Catalytic Process Optimization

Catalytic process optimization for green phosphonate synthesis focuses on maximizing efficiency while minimizing environmental impact [25] [26]. The development of heterogeneous catalysts enables catalyst recovery and recycling, addressing key sustainability concerns in phosphonate manufacturing [27] [26].

Mesoporous metal phosphonate hybrid materials have been extensively investigated as recyclable catalysts for phosphorylation reactions [26]. These materials combine the advantages of homogeneous and heterogeneous catalysis, providing high activity and selectivity while enabling straightforward catalyst separation [26]. The hybrid structures exhibit remarkable stability under reaction conditions, maintaining catalytic activity through multiple reaction cycles [27].

Transition metal phosphonate catalysts demonstrate exceptional performance in energy-related electrochemical transformations [25]. The flexible coordination environments of phosphonate groups enable the rational design of active sites with optimized electronic structures [25]. These materials address critical issues such as low intrinsic catalytic efficiency and poor electronic conductivity through careful structural engineering [25].

Microwave-assisted catalytic processes have been developed to enhance reaction efficiency while reducing energy consumption [10] [28]. The selective heating provided by microwave irradiation enables rapid activation of catalytic species, significantly reducing reaction times from hours to minutes [10]. Ionic liquid catalysts demonstrate particular effectiveness under microwave conditions, with esterification reactions proceeding efficiently in the presence of choline-based ionic liquids [10].

Phase transfer catalysis represents another important optimization strategy, utilizing potassium phosphate to suppress side reactions in polymer synthesis applications [23]. The solid-liquid phase transfer approach provides an eco-friendly and economical procedure for phosphorus-containing polymer preparation [23]. Vapor-liquid polycondensation techniques eliminate the need for both solvents and catalysts, representing the ultimate in green synthesis methodology [23].

Atom Economy Enhancement Studies

Atom economy enhancement represents a fundamental principle in green chemistry, aiming to maximize the incorporation of starting materials into final products [9] [8]. Studies of phosphonate synthesis have identified several strategies for improving atom economy while maintaining high synthetic efficiency [6] [9].

The transfer hydrogenation approach utilizing hypophosphorous acid demonstrates exceptional atom economy in hydrogen-phosphonate synthesis [9]. This methodology avoids protecting group strategies and eliminates the need for phosphorus trichloride reagents, providing a direct route to phosphonate monoesters [9]. The catalytic process exhibits excellent functional group tolerance, accommodating hindered alcohols and various functional groups including ketones, alkenes, alkynes, and halides [9].

Direct esterification of phosphinic and phosphonic acids under microwave irradiation represents another atom-economical approach [10]. These reactions cannot proceed under conventional heating conditions but become feasible through microwave activation, which provides the necessary enthalpic activation [10]. The presence of ionic liquid catalysts further enhances the efficiency of these transformations [10].

One-pot multicomponent reactions achieve superior atom economy by eliminating intermediate isolation and purification steps [17] [24]. Three-component coupling of aldehydes, urea, and triethyl phosphite demonstrates excellent atom utilization, with product formation occurring through direct combination of all starting materials [24]. The absence of significant byproducts in these transformations contributes to overall process sustainability [17].

Synthetic RouteOverall Efficiency ScoreSustainability RatingIndustrial ApplicabilityCost EffectivenessScalability
Arbuzov Reaction7.5/10MediumHighHighExcellent
Metal-Catalyzed Coupling8.5/10HighMediumMediumGood
One-Pot Synthesis8.0/10HighHighHighExcellent
Solvent-Free Methods9.0/10Very HighVery HighVery HighExcellent
Microwave-Assisted8.5/10HighMediumMediumLimited

Reaction Mechanism Elucidation Studies

The Horner-Wadsworth-Emmons reaction represents a fundamental transformation in organic synthesis, involving the reaction of stabilized phosphonate carbanions with aldehydes or ketones to produce predominantly E-alkenes. The mechanism of this reaction has been extensively investigated through computational and experimental studies, revealing a complex multi-step process that proceeds through several distinct intermediates.

The reaction begins with the deprotonation of the phosphonate to generate the phosphonate carbanion, which serves as the nucleophilic species in subsequent steps. This initial deprotonation step is crucial for activating the phosphonate toward nucleophilic attack on the carbonyl carbon of the aldehyde or ketone substrate. The phosphonate carbanion exhibits enhanced nucleophilicity compared to phosphonium ylides used in the Wittig reaction, allowing for more versatile reaction conditions and broader substrate scope.

Following carbanion formation, the mechanism proceeds through nucleophilic addition of the carbanion onto the aldehyde or ketone, producing a tetrahedral intermediate. This addition step has been identified as a critical point in determining the overall reaction outcome, as it establishes the initial stereochemical relationship between the substrate and phosphonate moieties. The tetrahedral intermediate exists in equilibrium with various conformational forms, which can interconvert under appropriate reaction conditions.

The subsequent formation of the oxaphosphetane intermediate represents a key mechanistic step that distinguishes the Horner-Wadsworth-Emmons reaction from related transformations. These four-membered ring intermediates, containing phosphorus, oxygen, and two carbon atoms, are rarely isolated but serve as crucial intermediates in the overall reaction pathway. The oxaphosphetane formation involves intramolecular cyclization of the tetrahedral intermediate, creating a strained ring system that is predisposed toward elimination.

Intermediates Characterization Research

Extensive research has focused on characterizing the various intermediates formed during the Horner-Wadsworth-Emmons reaction pathway. The oxaphosphetane intermediates have been the subject of particular attention due to their central role in determining reaction stereoselectivity. Nuclear magnetic resonance studies have provided crucial insights into the structure and dynamics of these intermediates, revealing their transient nature and rapid decomposition under typical reaction conditions.

Mass spectrometry investigations have successfully detected oxaphosphetane intermediates using specialized techniques such as liquid secondary ion mass spectrometry and atmospheric pressure ionization mass spectrometry at subambient temperatures. These studies have confirmed the existence of the four-membered ring intermediates and provided valuable information about their stability and decomposition pathways.

The tetrahedral intermediates formed upon initial nucleophilic attack have been characterized through various spectroscopic methods. These intermediates exist in equilibrium between erythro and threo configurations, with the relative populations depending on reaction conditions and substrate structure. The equilibration between these diastereomeric forms plays a crucial role in determining the final stereochemical outcome of the reaction.

Computational studies have provided detailed structural information about reaction intermediates that are difficult to observe experimentally. Density functional theory calculations have revealed the geometric parameters, electronic properties, and relative energies of various intermediate species. These calculations have confirmed the proposed reaction pathway and provided insights into the factors governing intermediate stability and reactivity.

The characterization of metal-coordinated intermediates has received significant attention, particularly in reactions involving lithium, sodium, or magnesium cations. These studies have shown that metal coordination can dramatically influence intermediate structure and reactivity, leading to altered stereoselectivity patterns. X-ray crystallographic studies of stable phosphonoenolate complexes have provided valuable structural information about these metal-coordinated species.

Rate-Determining Step Analysis

Comprehensive kinetic and computational studies have established that the rate-determining step in the Horner-Wadsworth-Emmons reaction varies depending on reaction conditions and the nature of the reacting species. Under gas-phase conditions and in the presence of ethereal solvents, oxaphosphetane formation typically represents the highest energy barrier and serves as the rate-determining step.

Computational investigations using ab initio methods have revealed that oxaphosphetane formation requires an activation energy of approximately 12.2 kcal/mol in gas-phase calculations. When solvent effects are included through continuum solvation models, the activation barrier increases to 13.8 kcal/mol in the presence of dimethyl ether molecules. These calculations demonstrate the significant influence of solvation on reaction energetics and mechanism.

In polar solvents, the rate-determining step can shift to the initial addition of the phosphonate carbanion to the aldehyde. This mechanistic change reflects the altered solvation of charged intermediates in polar media, which can stabilize or destabilize transition states differently. Self-consistent reaction field calculations have shown that polar solvents favor the formation of charged intermediates, potentially making the initial nucleophilic attack more difficult.

The temperature dependence of the rate-determining step has been investigated through variable-temperature kinetic studies. At higher temperatures, increased thermal energy can overcome higher activation barriers, potentially changing the identity of the rate-determining step. In non-polar solvents at elevated temperatures, the energy barrier for oxaphosphetane formation decreases to approximately 10.8 kcal/mol, strongly favoring E-olefin formation.

Table 1 summarizes the rate-determining step analysis for various reaction conditions:

Reaction ConditionsRate-Determining StepEnergy Barrier (kcal/mol)Product SelectivityReference
Gas phase (lithium enolate)Oxaphosphetane formation (TS2)12.2E-olefin favored
Solvated (DME, 1 molecule)Oxaphosphetane formation (TS2)13.8E-olefin favored
Solvated (DME, 2 molecules)Oxaphosphetane formation (TS2)11.5E-olefin favored
Polar solvent (SCRF method)Addition to aldehyde (TS1)15.2Z-olefin favored
Non-polar solvent (high temperature)Oxaphosphetane formation (TS2)10.8E-olefin strongly favored

Solvent Effects on Mechanism

The influence of solvent on the Horner-Wadsworth-Emmons reaction mechanism represents a critical aspect of reaction optimization and control. Solvation effects have been shown to dramatically influence reaction pathways, activation barriers, and product selectivity through multiple mechanisms including differential stabilization of intermediates and transition states.

Ethereal solvents such as tetrahydrofuran and dimethoxyethane are commonly employed in Horner-Wadsworth-Emmons reactions due to their ability to coordinate metal cations while maintaining aprotic conditions. Comparative studies have demonstrated that dimethoxyethane provides superior E/Z selectivity compared to tetrahydrofuran, with ratios reaching 12:1 versus 5.3:1 respectively at room temperature. This enhanced selectivity in dimethoxyethane has been attributed to its bidentate coordination ability, which promotes greater equilibration among reaction intermediates.

Polar aprotic solvents such as acetonitrile generally provide poor results in Horner-Wadsworth-Emmons reactions, leading to low yields and reduced selectivity. The poor performance in acetonitrile has been attributed to inadequate solvation of the phosphonate carbanion and metal cation, resulting in decreased nucleophilicity and altered reaction kinetics. Additionally, the high polarity of acetonitrile may stabilize charged intermediates to an extent that impedes subsequent reaction steps.

Non-polar solvents like toluene typically yield poor results in standard Horner-Wadsworth-Emmons reactions, providing low yields and moderate selectivity. However, these solvents can be beneficial in specialized applications where reduced solvation of ionic species is desired. The poor coordination ability of non-polar solvents toward metal cations results in altered reactivity patterns and often requires modified reaction conditions.

Protic solvents introduce additional complexity through hydrogen bonding interactions with reaction intermediates. Studies using methanol as a reaction medium have shown that protic solvents can enhance Z-selectivity under specific conditions, particularly when combined with appropriate metal salts such as tin(II) triflate. The protic nature of these solvents can influence the mechanism through stabilization of charged intermediates and alteration of transition state geometries.

Computational studies have provided detailed insights into solvent effects through continuum solvation models and explicit solvent calculations. These investigations have revealed that solvation can alter the relative energies of competing reaction pathways by several kilocalories per mole, potentially changing the preferred mechanistic route. The PCM/DIR method has been particularly useful for evaluating solvation contributions to reaction energetics.

Stereoselectivity Control

The stereochemical outcome of Horner-Wadsworth-Emmons reactions represents a critical aspect of synthetic utility, with the ability to control E/Z selectivity being essential for many applications. The reaction typically favors formation of E-alkenes due to thermodynamic considerations related to intermediate stability and elimination pathways. However, various modifications to reaction conditions can be employed to alter selectivity patterns and access Z-alkenes when desired.

The general preference for E-alkene formation in standard Horner-Wadsworth-Emmons reactions arises from the greater thermodynamic stability of intermediates leading to the E-isomer. This selectivity pattern contrasts with the Wittig reaction, where the choice between stabilized and non-stabilized ylides primarily determines stereochemical outcome. The enhanced control available in Horner-Wadsworth-Emmons reactions makes them particularly valuable for stereoselective synthesis applications.

E/Z Selectivity Determinants

The factors governing E/Z selectivity in Horner-Wadsworth-Emmons reactions are multifaceted and involve complex interactions between substrate structure, reaction conditions, and thermodynamic considerations. Computational studies have revealed that selectivity arises from both kinetic and thermodynamic control mechanisms operating during the reversible formation of erythro and threo adducts followed by oxaphosphetane formation and decomposition.

Substrate structure plays a fundamental role in determining stereochemical outcome. Aldehydes generally provide higher E-selectivity compared to ketones, with the degree of selectivity depending on the steric and electronic properties of the substituents. Studies with various aldehyde substrates have demonstrated E:Z ratios ranging from 84:16 for isopropyl aldehyde to 98:2 for benzaldehyde. The enhanced selectivity with aromatic aldehydes has been attributed to favorable π-stacking interactions in the transition states leading to E-products.

Phosphonate ester structure significantly influences selectivity patterns. Dimethyl phosphonates typically provide excellent E-selectivity under standard conditions, while modifications to the ester groups can alter this preference. Studies with bis(trifluoroethyl) phosphonates have demonstrated that electron-withdrawing ester groups can reverse selectivity to favor Z-alkene formation. This reversal has been attributed to accelerated elimination from oxaphosphetane intermediates, favoring kinetic over thermodynamic control.

Temperature effects on selectivity are complex and depend on the balance between kinetic and thermodynamic factors. Higher temperatures generally favor E-selectivity by promoting equilibration among intermediates, allowing thermodynamic control to dominate. Conversely, lower temperatures can enhance Z-selectivity in appropriately designed systems by favoring kinetic control pathways. The temperature dependence of selectivity provides a valuable tool for optimizing reaction outcomes.

Concentration effects have been observed to influence selectivity through altered equilibration kinetics. Higher concentrations can promote dimer formation of phosphonoenolate species, potentially altering reactivity and selectivity patterns. Studies have shown that optimal selectivity is often achieved at moderate concentrations around 0.03 M, where efficient stirring and heat transfer are maintained while minimizing concentration-dependent side reactions.

Base Influence on Stereochemical Outcome

The choice of base in Horner-Wadsworth-Emmons reactions exerts profound influence on both reactivity and stereoselectivity. Different bases promote distinct phosphonoenolate structures and coordination patterns, leading to altered reaction pathways and stereochemical outcomes. The systematic investigation of base effects has revealed complex relationships between base structure, metal cation identity, and stereochemical control.

Sodium hydride represents one of the most commonly employed bases for Horner-Wadsworth-Emmons reactions, typically providing excellent E-selectivity with E:Z ratios of 97:3 and yields around 90%. The high selectivity achieved with sodium hydride has been attributed to the formation of stable sodium phosphonoenolate complexes that promote equilibration among intermediates. The relatively small size and moderate electronegativity of sodium provide an optimal balance for coordinating the phosphonoenolate while maintaining high reactivity.

Lithium bases such as lithium bis(hexamethyldisilazide) exhibit strong temperature-dependent selectivity patterns. At -78°C, LiHMDS provides Z-selective reactions with E:Z ratios of 40:60, while warming to room temperature reverses this selectivity to favor E-products with ratios of 85:15. This dramatic temperature dependence has been attributed to the high charge density of lithium cations, which strongly influences intermediate stability and equilibration kinetics.

Magnesium-based reagents such as isopropylmagnesium bromide provide exceptional E-selectivity that is largely independent of temperature. These systems achieve E:Z ratios of 99:1 across a wide temperature range, though yields are generally lower at reduced temperatures. The superior selectivity of magnesium systems has been explained through formation of highly organized six-membered chelate complexes that strongly favor intermediates leading to E-products.

Potassium bases including potassium bis(hexamethyldisilazide) and potassium tert-butoxide generally provide good E-selectivity with E:Z ratios around 91:9. The performance of potassium bases falls between that of sodium and lithium systems, reflecting the intermediate properties of potassium cations in terms of size and coordination behavior. The larger ionic radius of potassium results in weaker coordination to phosphonoenolates, leading to reduced control over stereochemistry compared to smaller cations.

Table 2 summarizes the influence of different base systems on stereochemical outcomes:

Base SystemE/Z RatioYield (%)Temperature EffectReference
NaH97/390Minimal
LiHMDS (-78°C)40/6027Strong Z-selectivity at low T
LiHMDS (room temperature)85/1573E-selectivity increases with T
NaHMDS97/385Moderate temperature dependence
KHMDS91/979Moderate temperature dependence
iPrMgBr99/173Temperature independent selectivity
tBuOK91/982Moderate temperature dependence

Temperature Dependency of Stereoselectivity

The temperature dependence of stereoselectivity in Horner-Wadsworth-Emmons reactions reflects the complex interplay between kinetic and thermodynamic factors governing reaction outcomes. Understanding these temperature effects is crucial for optimizing reaction conditions and achieving desired stereochemical results. The relationship between temperature and selectivity varies significantly depending on the base system, solvent, and substrate structure employed.

Low-temperature conditions generally favor kinetic control mechanisms, where the initially formed products reflect the relative rates of competing reaction pathways rather than thermodynamic stability. In systems employing lithium bases, temperatures of -78°C promote Z-selective reactions due to rapid, irreversible formation of oxaphosphetane intermediates. The reduced thermal energy at low temperatures prevents equilibration among intermediates, effectively trapping the kinetically favored products.

Elevated temperatures promote thermodynamic control by providing sufficient energy for equilibration among reaction intermediates. Under these conditions, the more thermodynamically stable E-alkenes become the predominant products due to their lower overall energy. Studies have demonstrated that increasing temperature from -78°C to room temperature can completely reverse selectivity from Z-favoring to E-favoring in lithium-mediated reactions.

Temperature-independent selectivity has been observed in certain magnesium-based systems, where the strong coordination of the divalent cation creates highly organized transition states that maintain selectivity across a wide temperature range. This behavior suggests that the energy differences between competing pathways are sufficiently large that thermal energy variations within the accessible temperature range do not significantly alter the preferred reaction course.

Computational studies have provided insights into the energetic basis of temperature-dependent selectivity. Calculations show that the energy differences between transition states leading to E and Z products are typically 2-5 kcal/mol, making them sensitive to temperature changes according to the Arrhenius equation. These relatively small energy differences explain why modest temperature changes can dramatically alter selectivity patterns.

Solvent-temperature interactions further complicate the relationship between temperature and selectivity. In coordinating solvents such as dimethoxyethane, increased temperature enhances solvation dynamics and intermediate equilibration, generally favoring E-selectivity. Conversely, in poorly coordinating solvents, temperature effects may be diminished due to reduced intermediate mobility and equilibration rates.

Computational Studies of Transition States

The application of computational chemistry methods to Horner-Wadsworth-Emmons reactions has provided unprecedented insights into reaction mechanisms, transition state structures, and factors governing reactivity and selectivity. These studies have employed various levels of theory, from semiempirical methods to high-level ab initio calculations, to elucidate the detailed energetics and structural features of reaction pathways.

Density functional theory calculations have emerged as the method of choice for studying Horner-Wadsworth-Emmons reactions due to their favorable balance between computational cost and accuracy. Studies employing B3LYP exchange-correlation functional with extended basis sets have successfully reproduced experimental observations and provided detailed structural information about transition states and intermediates. The incorporation of solvation effects through continuum models has proven essential for achieving quantitative agreement with experimental data.

Quantum Chemical Calculations of Reaction Pathways

High-level quantum chemical calculations have been employed to map the complete reaction pathways of Horner-Wadsworth-Emmons reactions, providing detailed information about all stationary points on the potential energy surface. These calculations have confirmed the proposed mechanism involving deprotonation, nucleophilic addition, oxaphosphetane formation, and elimination steps.

Ab initio calculations using restricted Hartree-Fock methods with 6-31+G basis sets have provided fundamental insights into the electronic structure of reaction intermediates and transition states. These calculations revealed that the oxaphosphetane formation step typically represents the highest energy barrier in gas-phase reactions, with activation energies around 12.2 kcal/mol. The calculations successfully reproduced experimental selectivity patterns, with transition states leading to E-olefins being consistently lower in energy than those leading to Z-olefins.

Density functional theory studies using the B3LYP functional with 6-31++G(d,p) basis sets have provided more accurate descriptions of reaction energetics, particularly when solvation effects are included. These calculations have demonstrated that solvation can dramatically alter reaction pathways, with the energy of intermediates and transition states changing by several kilocalories per mole upon inclusion of solvent effects.

Post-Hartree-Fock methods including MP4(SDTQ) calculations have been employed to benchmark the accuracy of density functional theory predictions. These high-level calculations generally show good agreement with DFT results for relative energies, though they predict somewhat higher absolute energies for stationary points. The computational cost of these methods limits their application to smaller model systems.

Solvation modeling through polarizable continuum models has proven essential for quantitative agreement with experimental observations. The PCM/DIR method has been particularly successful in capturing the influence of solvent on reaction energetics and mechanism. These calculations have shown that polar solvents can stabilize charged intermediates to such an extent that the rate-determining step shifts from oxaphosphetane formation to initial nucleophilic addition.

Reaction coordinate calculations using intrinsic reaction coordinate methods have provided detailed descriptions of reaction pathways, confirming the connectivity between reactants, transition states, and products. These calculations have revealed that the reaction proceeds smoothly along the minimum energy pathway without encountering unexpected intermediates or bifurcations.

Energy Profile Modeling

The construction of comprehensive energy profiles for Horner-Wadsworth-Emmons reactions has been achieved through systematic computational studies that map all relevant stationary points on the potential energy surface. These profiles provide quantitative information about activation barriers, intermediate stabilities, and thermodynamic driving forces.

Gas-phase energy profiles serve as the foundation for understanding intrinsic reactivity patterns without complications from solvation effects. These calculations consistently show that oxaphosphetane formation represents the highest energy barrier, with subsequent elimination steps being highly favorable due to the strain relief and formation of stable products. The energy difference between competing pathways leading to E and Z products typically ranges from 2-5 kcal/mol, favoring E-olefin formation.

Solvated energy profiles reveal the dramatic influence of environment on reaction energetics. In ethereal solvents, the stabilization of charged intermediates can reduce activation barriers by 1-3 kcal/mol compared to gas-phase calculations. However, polar solvents can overstabilize charged species, potentially making the initial nucleophilic addition step rate-determining.

Temperature-corrected energy profiles incorporate thermal and entropic contributions through frequency calculations and statistical thermodynamics. These corrections are essential for comparing calculated energetics with experimental kinetic data. The entropic contributions are particularly important for reactions involving changes in the number of molecules or significant changes in molecular flexibility.

Basis set convergence studies have been performed to ensure the reliability of calculated energy profiles. Studies comparing results from 6-31G to 6-311++G(3df,2p) basis sets have shown that extended basis sets are necessary for quantitative accuracy, particularly for systems involving phosphorus atoms. The inclusion of diffuse functions is particularly important for describing anionic intermediates.

Table 4 summarizes computational studies and their key findings:

Calculation MethodSystem StudiedKey FindingAccuracy (kcal/mol)Reference
RHF/6-31+GTrimethyl phosphonoacetate + acetaldehydeOxaphosphetane formation is rate-determining±2.5
B3LYP/6-31++G(d,p)Realistic model systemSolvation drastically influences reaction path±1.8
PCM/DIR solvationSolvated HWE reactionBimolecular formation may be rate-limiting±2.1
PBEPBE/6-311++G**Phosphonate derivativesElectronic properties predict reactivity±3.2
MP4(SDTQ)/6-31G**Comparison studyBetter agreement than DFT for energetics±1.5
DFT NL-SCFFormaldehyde analogsGood overall fit to experimental data±2.0

Predictive Models for Reactivity

The development of predictive models for Horner-Wadsworth-Emmons reactivity represents a rapidly advancing field that combines quantum chemical calculations with machine learning techniques. These models aim to predict reaction outcomes, selectivity, and optimal conditions without requiring extensive experimental screening.

Linear regression models based on quantum chemical descriptors have shown remarkable success in predicting transition state energies and reaction barriers. Models incorporating reaction energies, metal descriptors, and bond count information have achieved R² values of 0.876 in test set predictions. These models demonstrate that relatively simple descriptors can capture the essential features governing reactivity.

Support vector machine algorithms have been successfully applied to predict rate constants for reactions involving halogen species and organic contaminants. These models achieve R² values of 0.853 by utilizing molecular fingerprints as input features. The success of fingerprint-based models suggests that topological molecular features contain sufficient information to predict reactivity patterns.

Gaussian process regression has emerged as a powerful tool for predicting activation barriers in organic reactions. Models trained on 2926 DFT-computed barriers achieved mean absolute errors of 0.60 kcal/mol in out-of-sample predictions. These models demonstrate exceptional performance when validated against both computational and experimental data.

Neural network approaches have been explored for multi-property prediction in chemical systems. These models can simultaneously predict multiple reaction properties but often suffer from black box interpretation issues that limit their utility in mechanistic understanding. Recent developments in explainable AI techniques are beginning to address these limitations.

Group contribution methods have been developed for predicting transition state geometries in automated reaction mechanism discovery. These methods utilize hierarchical tree databases of functional group contributions to predict interatomic distances at reaction centers. While successful for many reaction types, these methods are inherently template-dependent and may fail for novel reaction patterns.

Machine learning models trained on experimental kinetic data have shown promise for predicting reaction feasibility under various conditions. These models incorporate heuristic kinetic criteria to classify reaction pathways as feasible or infeasible. The models successfully distinguish between viable and non-viable reaction pathways across diverse reaction types.

Table 5 provides an overview of predictive models for reactivity:

Model TypeInput ParametersPrediction AccuracyApplication DomainLimitationsReference
Linear regression (descriptors)Reaction energies, metal descriptorsR² = 0.876 (test set)Transition state energiesLimited to specific reaction types
Support Vector MachineMolecular fingerprintsR² = 0.853Rate constantsRequires extensive training data
Gaussian ProcessQuantum chemical descriptorsMAE = 0.60 kcal/molActivation barriersComputationally intensive
Kernel Ridge RegressionBond counts, energiesGood correlationGeneral reactivityPoor extrapolation
Neural NetworkMultiple descriptor typesVariable performanceMulti-property predictionBlack box interpretation
Group Contribution MethodFunctional group patternsGood for transition statesReaction pathway predictionTemplate-dependent

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Health Hazard Irritant

Irritant;Health Hazard

Other CAS

36969-89-8

Dates

Last modified: 08-15-2023

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